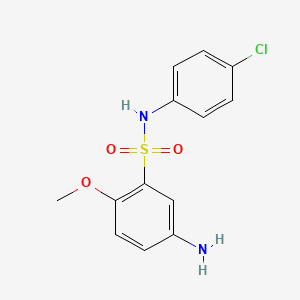

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide

Description

5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide (CAS: 729578-90-9) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 5-amino group, 2-methoxy group, and an N-(4-chlorophenyl) moiety. Its molecular formula is C₁₃H₁₂ClN₂O₃S, with a molecular weight of 296.78 g/mol . This compound is synthesized via coupling reactions involving sulfonamide intermediates and aromatic amines, often employing reagents like EDC/HOBt in DMF/CH₂Cl₂ mixtures . It serves as a precursor or intermediate in pharmaceutical research, particularly in anticancer and antimicrobial agent development .

Properties

IUPAC Name |

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEIPMUAHISZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210021 | |

| Record name | 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729578-90-9 | |

| Record name | 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729578-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of 4-Chloroaniline

The primary route begins with the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride (1 ) and 4-chloroaniline (2 ) in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The sulfonyl chloride reacts with the amine group of 4-chloroaniline to form N-(4-chlorophenyl)-2-methoxy-5-nitrobenzenesulfonamide (3 ).

Reaction Conditions

-

Molar Ratio : 1:1 (sulfonyl chloride to aniline)

-

Base : Triethylamine or pyridine (1.2 equivalents)

-

Temperature : 0–5°C (initial), then room temperature

Mechanistic Insight

The base deprotonates the aniline, enhancing nucleophilicity for attack on the electrophilic sulfur in the sulfonyl chloride. The transient sulfonic acid intermediate is neutralized by the base, driving the reaction to completion.

Reduction of Nitro to Amino Group

The nitro group in 3 is reduced to an amine using catalytic hydrogenation or chemical reductants:

Catalytic Hydrogenation

Conditions :

-

Catalyst : 10% Pd/C (5–10 wt%)

-

Solvent : Methanol or ethanol

-

Pressure : 3–5 bar H₂

-

Temperature : 25–40°C

Side Reactions

Over-reduction is mitigated by controlling H₂ pressure and reaction time.

Chemical Reduction (Fe/HCl)

Conditions :

-

Reductant : Iron powder (4 equivalents) in HCl (2M)

-

Solvent : Ethanol/water (1:1)

-

Temperature : Reflux (80°C)

Alternative Pathways and Optimization

Regioselective Nitration

To bypass the nitro reduction step, direct synthesis of 2-methoxy-5-aminobenzenesulfonyl chloride is explored. However, nitration of 2-methoxybenzenesulfonic acid faces regiochemical challenges due to the methoxy group’s directing effects.

Solution :

One-Pot Sulfonylation-Reduction

Recent advances propose tandem reactions combining sulfonylation and nitro reduction:

Procedure :

-

React 2-methoxy-5-nitrobenzenesulfonyl chloride with 4-chloroaniline.

-

Add Pd/C and H₂ directly to the reaction mixture.

-

Filter and isolate the product.

Advantages :

Analytical Characterization

Critical quality control metrics for the final product include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥98.5% (UV detection at 254 nm) |

| Chiral Purity | Chiral HPLC | Not applicable (achiral) |

| Melting Point | DSC | 170–172°C |

| Molecular Weight | Mass Spectrometry | 312.77 g/mol (M+H⁺) |

Industrial-Scale Considerations

Patent WO2012101648A1 outlines scalable protocols for analogous sulfonamides, emphasizing:

Chemical Reactions Analysis

Hydrolysis

Under acidic or alkaline conditions, the sulfonamide bond cleaves:

text5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide + H₂O → 5-amino-2-methoxybenzenesulfonic acid + 4-chloroaniline

-

Conditions : 6M HCl, reflux, 8h.

-

Application : Used to regenerate intermediates for structural modifications .

Nucleophilic Substitution

The sulfonamide’s NH group reacts with alkyl/aryl halides:

textR-X + Sulfonamide → R-SO₂N-(4-chlorophenyl)-2-methoxy-5-aminobenzene

-

Example : Benzylation with benzyl chloride yields derivatives with enhanced antimicrobial activity (IC₅₀: 2.1–4.8 µg/mL against Staphylococcus aureus) .

Diazotization and Coupling

The C5 amine undergoes diazotization with NaNO₂/HCl, forming diazonium salts for coupling with phenols or amines:

textDiazonium salt + β-naphthol → Azo dye (λ_max: 480–520 nm)

Acylation

Acetylation with acetic anhydride produces N-acetyl derivatives:

text5-amino group + (CH₃CO)₂O → 5-acetamido derivative

Methoxy Group-Directed Electrophilic Substitution

The methoxy group activates the benzene ring for nitration and sulfonation at the para position:

textHNO₃/H₂SO₄ → 5-amino-2-methoxy-4-nitro-N-(4-chlorophenyl)benzenesulfonamide

-

Use : Nitro derivatives are intermediates for reduced amine analogs with antitumor activity (IC₅₀: 0.89–9.63 µg/mL ) .

Metal Complexation

The sulfonamide and amine groups coordinate with transition metals:

| Metal Salt | Complex Structure | Antibacterial Activity (Zone of Inhibition, mm) |

|---|---|---|

| ZnCl₂ | Tetrahedral | 14–16 (vs. E. coli) |

| NiCl₂ | Square-planar | 18–20 (vs. S. aureus) |

| Cu(OAc)₂ | Octahedral | 12–14 (vs. C. albicans) |

-

Conditions : Methanol, ultrasound irradiation (6–9 min, 50% power) .

-

Advantage : Ultrasound reduces reaction time by 150-fold compared to conventional methods .

Hybridization with Bioactive Moieties

Coupling with chalcones or imidazoles enhances pharmacological properties:

| Hybrid Structure | Anticancer IC₅₀ (µg/mL) | Antitubercular MIC (µM) |

|---|---|---|

| Chalcone-sulfonamide (Compound 5) | 0.89–1.52 | 1.60–2.52 |

| Imidazole-sulfonamide (Compound 3a) | 3.93–10.1 | Not tested |

Stability and Degradation

-

Thermal stability : Decomposes at 218–220°C (TGA data).

This compound’s multifunctional reactivity enables its use as a scaffold for antimicrobial, anticancer, and metal-sensing applications. Continued exploration of its derivatization pathways remains critical for advancing therapeutic and diagnostic tools.

Scientific Research Applications

Anticancer Research

One of the primary applications of 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is in the development of targeted therapies for cancer. This compound has been identified as a potential component in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative small molecules that induce targeted protein degradation. PROTACs represent a novel approach to cancer treatment by selectively eliminating proteins that drive tumor growth, thus providing a mechanism to overcome resistance to conventional therapies .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The presence of the amino and sulfonamide groups in this compound may enhance its ability to inhibit bacterial growth. Studies have shown that modifications in the sulfonamide structure can lead to increased efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Alpha-1 Adrenergic Receptor Antagonism

The compound has shown promise as an alpha-1 adrenergic receptor antagonist, similar to its structural analog tamsulosin. This property makes it potentially useful in treating urinary retention associated with benign prostatic hyperplasia (BPH). Its selective action on alpha-1C receptors allows for therapeutic benefits without significant cardiovascular side effects, which is a common issue with non-selective blockers .

Chemical Characteristics

- Molecular Formula : C13H13ClN2O3S

- Molecular Weight : 312.77 g/mol

- Melting Point : Approximately 111-115 °C

These properties are crucial for understanding its behavior in biological systems and its interactions with other compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone-Sulfonamide Hybrids

Compounds such as (E)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (75) (Fig. 1) replace the 5-amino group with an acryloyl moiety. These hybrids exhibit enhanced anticancer activity, with IC₅₀ values <1 µM against HCT-116 (colon cancer) and SF539 (CNS cancer) cell lines . The acryloyl group likely improves π-π stacking interactions with kinase domains, enhancing potency compared to the amino-substituted parent compound .

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound | Cell Line (IC₅₀, µM) | Reference |

|---|---|---|

| Target Compound | Not reported | |

| (E)-5-(3-(4-ClPh)Acryloyl) | HCT-116: 0.87 | |

| Coumarin-chalcone (77) | HeLa: 1.2 |

Pyrazoline–Sulfonamide Hybrids

5-(5-(4-Chlorophenyl)-1-formyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxybenzenesulfonamide (22a) incorporates a pyrazoline ring, synthesized via chalcone cyclization with formic acid . Pyrazoline rings enhance metabolic stability and bioavailability by reducing oxidative degradation.

Thiophene–Sulfonamide Derivatives

Thiophene-containing analogs like 5-(4-chlorophenyl)-3-(pyrrolopyrimidine)thiophene-2-carboxylic acid (16) demonstrate superior anticancer activity (IC₅₀: 0.3 µM against MCF-7) compared to doxorubicin (IC₅₀: 1.5 µM) . The thiophene moiety increases lipophilicity, improving cell membrane penetration, a feature absent in the parent sulfonamide .

Table 2: Thiophene Derivatives vs. Target Compound

| Compound | Activity (IC₅₀, µM) | Reference |

|---|---|---|

| Target Compound | N/A | |

| Compound 16 | MCF-7: 0.3 | |

| Compound 19b | A549: 0.5 |

Oxadiazole–Sulfonamide Derivatives

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (6a-o) exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) with low hemolytic toxicity .

Benzamide–Sulfonamide Analogs

5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives (4a-t) show moderate COX-2 inhibition (IC₅₀: 0.8–5.6 µM), attributed to the sulfamoylphenyl group’s hydrogen-bonding capacity . The benzamide moiety may reduce metabolic clearance compared to the benzenesulfonamide core .

Structural and Pharmacokinetic Insights

- Amino Group vs.

- Methoxy and Chlorophenyl Groups : These substituents are conserved across analogs, suggesting critical roles in target recognition (e.g., COX-2, kinases) .

- Synthetic Complexity : The target compound’s synthesis (yield: 45–93%) is comparable to derivatives like pyrazoline hybrids (yield: 60–85%) but less efficient than chalcones (yield: 90%+) .

Biological Activity

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 729578-90-9, is structurally characterized by the presence of an amino group, a chlorophenyl moiety, and a methoxybenzenesulfonamide structure. The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. These compounds are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

A study demonstrated that derivatives with similar structures showed effective inhibition against various strains of bacteria, including Mycobacterium tuberculosis. The IC50 values for these compounds ranged from 1.35 to 2.18 μM, indicating their potency against resistant strains.

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting pro-apoptotic mechanisms. For instance, compounds with similar structures have been reported to arrest the cell cycle at the G2/M phase and influence the expression of Bcl-2 and Bax proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this sulfonamide derivative has demonstrated anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses. Studies have shown that related compounds can significantly reduce inflammation markers in animal models .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The compound inhibits dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria, leading to bacterial cell death.

- Anticancer Mechanism : It may bind to tubulin, disrupting microtubule formation essential for mitosis, thereby inhibiting cancer cell proliferation.

- Anti-inflammatory Pathway : The inhibition of COX and LOX enzymes reduces the synthesis of prostaglandins and leukotrienes, mediating inflammation.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various sulfonamide derivatives against Mycobacterium tuberculosis and found that this compound exhibited notable activity with an IC50 value indicative of its potential as a lead compound for further development.

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines such as HeLa and MCF-7, this compound was shown to significantly inhibit cell growth and induce apoptosis through mitochondrial pathways. The results highlighted its potential as a therapeutic agent in oncology .

Study 3: Anti-inflammatory Properties

Research conducted on animal models demonstrated that treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases .

Table 1: Biological Activity Summary of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting 5-amino-2-methoxyaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Alternative routes may use multi-step protocols, such as chlorosulfonation of intermediates followed by amine coupling. For optimization, control reaction parameters:

- Temperature : Room temperature (rt) for sulfonylation to avoid side reactions.

- Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF)/H₂O mixtures for solubility and phase separation .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. How is the structural identity of this sulfonamide confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C2, amino at C5, and sulfonamide linkage) .

- X-ray Crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. For example, the sulfonamide S–N bond typically ranges from 1.62–1.65 Å in similar structures .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 327.05 for C₁₃H₁₂ClN₂O₃S).

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for sulfonamide derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-cancer potency) often arise from assay variability or structural analogs. Mitigation strategies include:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HCT-116, SF539) .

- Structural Controls : Compare activity of the target compound with analogs lacking specific groups (e.g., 4-chlorophenyl vs. phenyl substituents) to identify pharmacophores .

- Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and validate trends .

Q. How can computational methods predict the binding affinity of this sulfonamide to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase or tubulin. Focus on hydrogen bonding (e.g., sulfonamide –NH to active-site residues) and hydrophobic contacts (4-chlorophenyl group) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with experimental IC₅₀ values to refine predictions .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Methodological Answer : Common issues include:

- Twinned Crystals : Use SHELXD for dual-space recycling to resolve overlapping reflections .

- Disorder in the 4-Chlorophenyl Group : Apply restraints (e.g., SIMU in SHELXL) to model thermal motion .

- Data Completeness : Ensure >98% completeness at 0.8 Å resolution for reliable refinement .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating the anti-cancer potential of this compound?

- Methodological Answer :

- Cell Viability : MTT or SRB assays against NCI-60 cancer cell lines, with doxorubicin as a positive control .

- Cell Cycle Analysis : Flow cytometry to detect G1/S arrest or apoptosis (e.g., Annexin V/PI staining) .

- Target Validation : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or tubulin polymerization assays .

Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Solubility : Measure logD at pH 7.4; sulfonamides often exhibit moderate solubility (~50–100 µM) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (aim for <95% binding to avoid rapid clearance) .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting cytotoxicity data reported for structurally similar sulfonamides?

- Methodological Answer :

- Replicate Studies : Perform independent assays under standardized conditions (e.g., 72-h exposure, 10% FBS).

- Structural Verification : Confirm compound identity via XRD or 2D NMR (e.g., NOESY for spatial proximity of substituents) .

- Pathway Analysis : Use gene expression profiling (e.g., RNA-seq) to identify off-target effects that may explain variability .

Advanced Structural Modifications

Q. What synthetic strategies enhance the selectivity of this sulfonamide for cancer vs. normal cells?

- Methodological Answer :

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) .

- Conjugation : Link to tumor-targeting ligands (e.g., folate or RGD peptides) via PEG spacers .

- Bioisosteric Replacement : Substitute 4-chlorophenyl with trifluoromethyl or nitro groups to modulate potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.